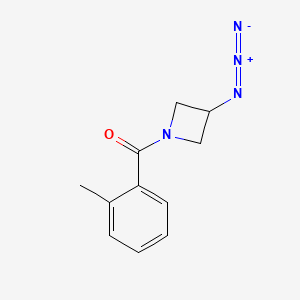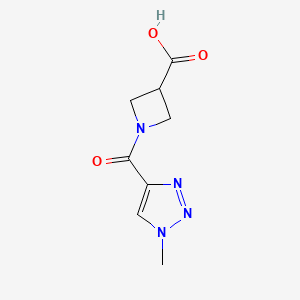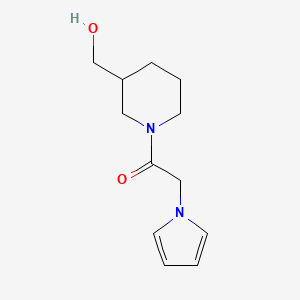![molecular formula C9H14N4O2 B1476245 2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one CAS No. 2098089-76-8](/img/structure/B1476245.png)
2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one
Vue d'ensemble
Description
2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Catalysis
Research in the area of heterocyclic chemistry, particularly involving compounds like pyridones, has led to developments in synthetic methodologies. For instance, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles have been explored for their chemical and biological properties. This indicates a broader interest in modifying heterocyclic compounds for enhanced activity or stability, which could be relevant for compounds like "2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one" in catalytic applications or as synthetic intermediates (Abdurakhmanova et al., 2018).
Biological Activity and Drug Development
Heterocyclic compounds play a significant role in drug development due to their diverse biological activities. The research on compounds like pyridines, quinolines, and their derivatives indicates their importance in medicinal chemistry for their antibacterial, antifungal, and anticancer activities. This suggests that compounds like "this compound" could potentially be investigated for similar biological activities or as intermediates in the synthesis of bioactive molecules (Gasem Mohammad Abu-Taweel et al., 2022).
Material Science and Flame Retardants
Research on novel brominated flame retardants (NBFRs) in various applications highlights the ongoing exploration of new compounds for enhancing material properties, such as flame retardancy. While "this compound" is not directly mentioned, the study of such novel compounds in materials science indicates a potential area of application for novel heterocyclic compounds (E. A. Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-azidoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-12-11-3-9(14)13-2-1-7-5-15-6-8(7)4-13/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKSBRSLDNVLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















